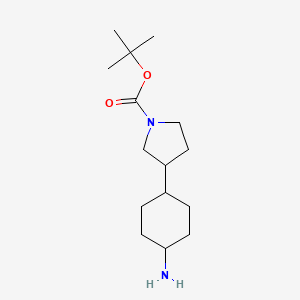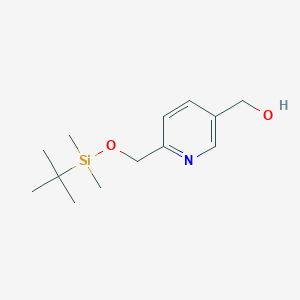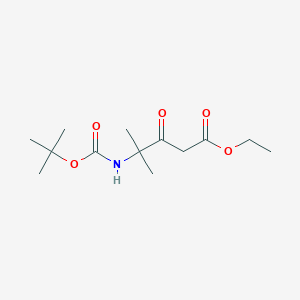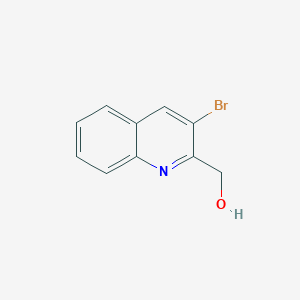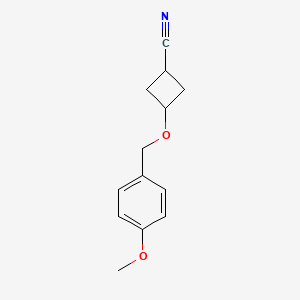
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-methoxy-benzyloxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile typically involves the reaction of a cyclobutanecarbonitrile precursor with a 4-methoxy-benzyl alcohol derivative. One common method involves the use of organolithium reagents to facilitate the formation of the desired product. For example, a solution of butyllithium in hexane can be added to the precursor in tetrahydrofuran (THF) at low temperatures (around -78°C) to generate the corresponding lithiated carbanion, which then reacts with the 4-methoxy-benzyl alcohol derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process, allowing for the continuous production of the compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxy-benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutanecarbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palomid 529: A compound with a similar 4-methoxy-benzyloxy group, known for its anticancer properties.
Other Cyclobutanecarbonitrile Derivatives: Compounds with similar cyclobutane and carbonitrile structures but different substituents.
Uniqueness
3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-10(3-5-12)9-16-13-6-11(7-13)8-14/h2-5,11,13H,6-7,9H2,1H3 |
InChI-Schlüssel |
ROIMKVVSUPBGHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2CC(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



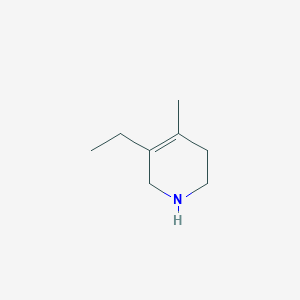


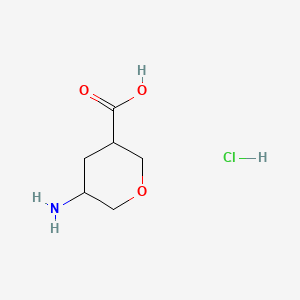
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)


